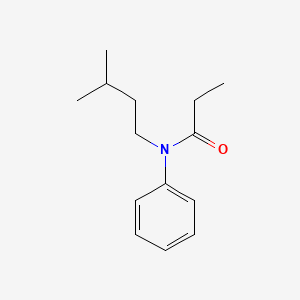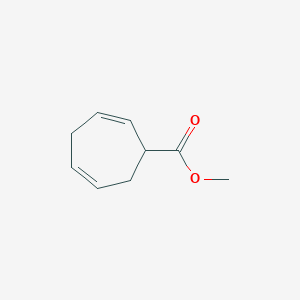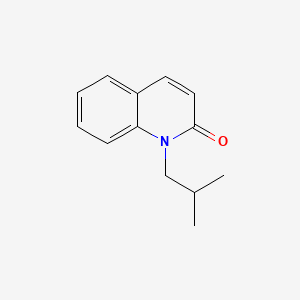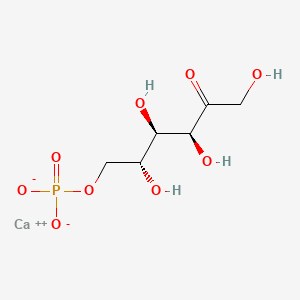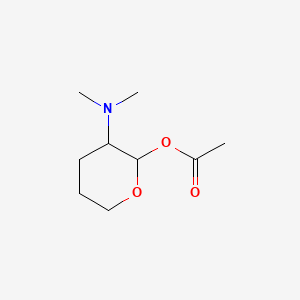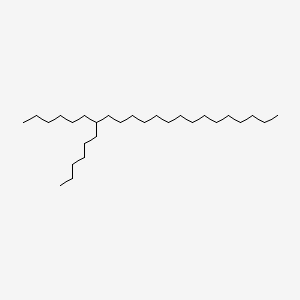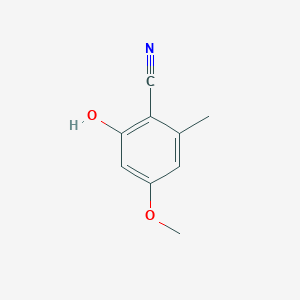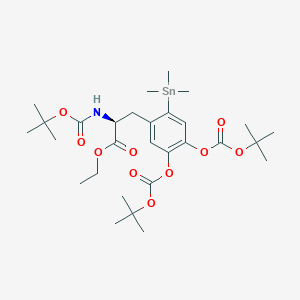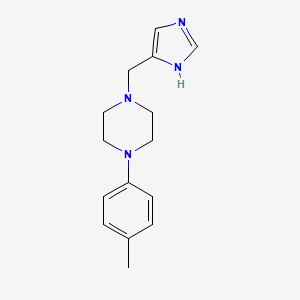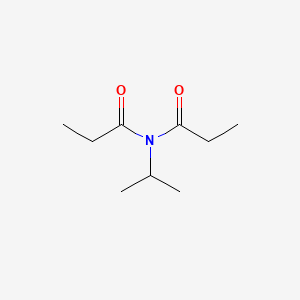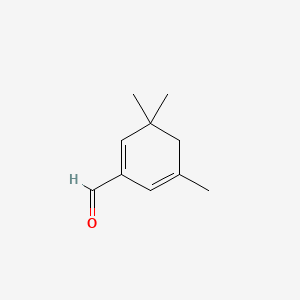
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3,5-trimethylcyclohexanone with a suitable aldehyde precursor can yield the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can facilitate the cyclization and condensation reactions, leading to the formation of the target compound under optimized conditions.
化学反应分析
Types of Reactions
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid.
Reduction: 3,3,5-Trimethylcyclohexa-1,5-diene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism by which 3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
相似化合物的比较
Similar Compounds
2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde: Similar structure but with different positions of the methyl groups and double bonds.
1,3,5-Trimethyl-1,4-cyclohexadiene: Lacks the aldehyde functional group but has a similar cyclic structure with three methyl groups.
Uniqueness
3,3,5-Trimethylcyclohexa-1,5-diene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
3,3,5-trimethylcyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4,6-7H,5H2,1-3H3 |
InChI 键 |
AKOQXQFSBKLUHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(C1)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


